molecular formula C14H11BClF3O3 B2723737 5-(Benzyloxy)-2-chloro-4-(trifluoromethyl)phenylboronic acid CAS No. 2377608-74-5

5-(Benzyloxy)-2-chloro-4-(trifluoromethyl)phenylboronic acid

Cat. No.: B2723737
CAS No.: 2377608-74-5
M. Wt: 330.49
InChI Key: GHLBGYCIHJSKON-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-2-chloro-4-(trifluoromethyl)phenylboronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a benzyloxy group, a chlorine atom, and a trifluoromethyl group attached to a phenyl ring, which is further bonded to a boronic acid moiety. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it valuable in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzyloxy)-2-chloro-4-(trifluoromethyl)phenylboronic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

5-(Benzyloxy)-2-chloro-4-(trifluoromethyl)phenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Bases: Potassium carbonate, sodium hydroxide

    Catalysts: Palladium catalysts (e.g., Pd(PPh3)4)

    Solvents: Toluene, ethanol, water

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds, while substitution reactions yield various substituted phenylboronic acids .

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenylboronic acid: Similar in structure but lacks the chlorine and trifluoromethyl groups.

    3,5-Bis(trifluoromethyl)phenylboronic acid: Contains two trifluoromethyl groups but lacks the benzyloxy and chlorine groups.

    5-Trifluoromethyl-2-formylphenylboronic acid: Contains a formyl group instead of a benzyloxy group.

Uniqueness

The presence of the benzyloxy, chlorine, and trifluoromethyl groups in 5-(Benzyloxy)-2-chloro-4-(trifluoromethyl)phenylboronic acid imparts unique chemical properties, such as increased lipophilicity and reactivity, making it distinct from other similar compounds.

Properties

IUPAC Name

[2-chloro-5-phenylmethoxy-4-(trifluoromethyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BClF3O3/c16-12-6-10(14(17,18)19)13(7-11(12)15(20)21)22-8-9-4-2-1-3-5-9/h1-7,20-21H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHLBGYCIHJSKON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1Cl)C(F)(F)F)OCC2=CC=CC=C2)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BClF3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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